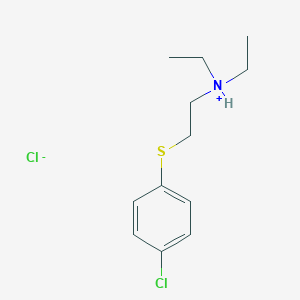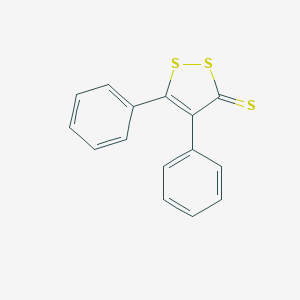![molecular formula C14H23NO B076721 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol CAS No. 13086-92-5](/img/structure/B76721.png)
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol, also known as BHT-DMAM, is a synthetic antioxidant that is commonly used in scientific research. This compound is a derivative of butylated hydroxytoluene (BHT), which is a widely used food preservative. BHT-DMAM has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol is not fully understood, but it is believed to work by scavenging free radicals and preventing lipid peroxidation. It may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types, including liver cells and brain cells. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma. In addition, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol in lab experiments is its antioxidant properties. It can protect cells and tissues from oxidative stress and damage, which is a common problem in many types of experiments. However, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol. One area of interest is its potential as a therapeutic agent for diseases such as arthritis and asthma. Further research is needed to determine the optimal dose and administration route for these applications. Another area of interest is its anti-cancer properties. More research is needed to determine the mechanisms of action and potential clinical applications of this compound in cancer treatment. Additionally, there is potential for the development of new derivatives of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol with improved properties and efficacy.
Métodos De Síntesis
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol can be synthesized through a multistep reaction process. The first step involves the reaction of 2,6-dimethylphenol with formaldehyde to produce 2,6-bis(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with tert-butyl chloride to produce 2-tert-butyl-4,6-bis(hydroxymethyl)-methylphenol. Finally, dimethylamine is added to this compound to produce 2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has many applications in scientific research. One of the most common uses of this compound is as an antioxidant. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.
Propiedades
Número CAS |
13086-92-5 |
|---|---|
Nombre del producto |
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)8-12(13(10)16)14(2,3)4/h7-8,16H,9H2,1-6H3 |
Clave InChI |
HQWVRCWWPPWWIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
Otros números CAS |
13086-92-5 |
Sinónimos |
4-(dimethylaminomethyl)-2-methyl-6-tert-butyl-phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



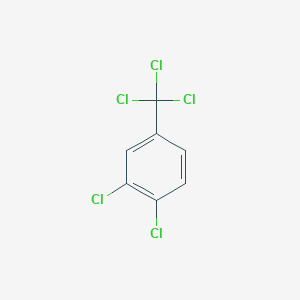
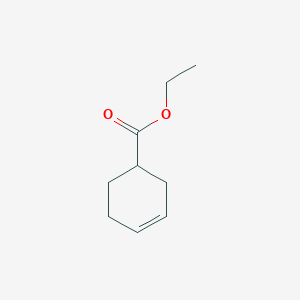
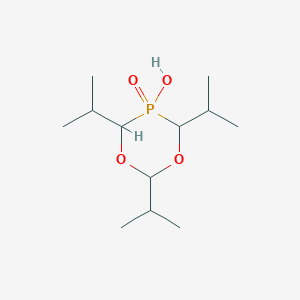
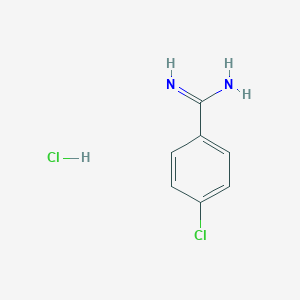
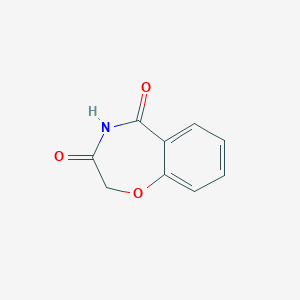
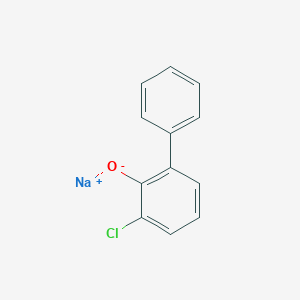
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
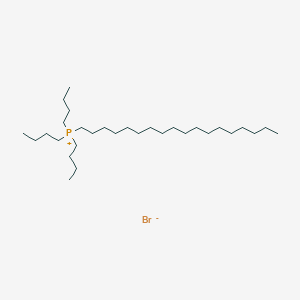

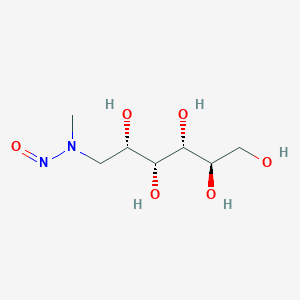
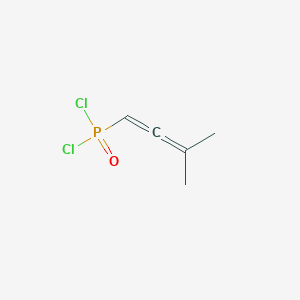
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
